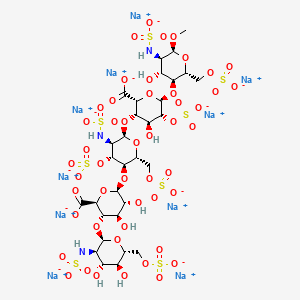
Ketazocine
Descripción general
Descripción
Ketazocine, also known as ketocyclazocine, is a benzomorphan derivative used in opioid receptor research . It is an exogenous opioid that binds to the κ opioid receptor .
Molecular Structure Analysis
This compound has a molecular formula of C18H23NO2 . It has an average mass of 285.381 Da and a monoisotopic mass of 285.172882 Da .Aplicaciones Científicas De Investigación
Kappa Opioid Agonist Properties
Ketazocine, along with other compounds like U-50,488, ethylketocyclazocine, and bremazocine, has been identified for its kappa opioid agonist properties. Voigtlander and Lewis (1982) compared these compounds in terms of analgesic cross-tolerance, antagonism of analgesia, and narcotic antagonist properties, suggesting this compound's utility in understanding kappa receptors in the central nervous system (Voigtlander & Lewis, 1982).
Classification as a Kappa-Opioid Agonist
This compound has been reassessed in vivo for its classification as a kappa-opioid agonist. Verlinde and Ranter (1988) used the rabbit vas deferens to study the opioid activity of this compound and other benzomorphans, providing insights into the structure-activity relationships of these compounds (Verlinde & Ranter, 1988).
Analgesic Comparison with Other Opioids
This compound's analgesic properties have been compared with other opioids in various settings. Bion (1984) studied the use of this compound for providing analgesia in patients with acute war injuries, highlighting its effectiveness and comparing it with pentazocine (Bion, 1984).
Opioid Receptor Affinity
Studies have explored the affinity of this compound for different opioid receptors. Takemori and Portoghese (1985) discussed the concept of multiple opioid receptors and the interactions of analgesic ligands like this compound, emphasizing its role in differentiating between mu and kappa receptors (Takemori & Portoghese, 1985).
Baroreceptor Reflex Function
This compound's impact on baroreceptor reflex function was investigated by Petty and Reid (1982). They explored how this compound, a kappa-opiate agonist, affects baroreceptor sensitivity in rabbits, offering insights into the role of exogenous opiates in baroreceptor reflex modulation (Petty & Reid, 1982).
Receptor Binding Characteristics
Research has been conducted to compare the receptor binding characteristics of this compound with other opiate agonists. Kosterlitzmm and Leslie (1978) investigated the interaction of various opiate agonists, including this compound, with mu and kappa receptors, contributing to the understanding of opiate receptor dynamics (Kosterlitzmm & Leslie, 1978).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(1R,9S,13R)-10-(cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3/t11-,16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBZLVPZOGIAIQ-SDDDUWNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2C(=O)C3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36292-69-0 | |
| Record name | Ketocyclazocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36292-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketazocine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036292690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KETAZOCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IO4IG518S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)










